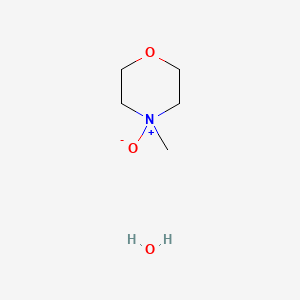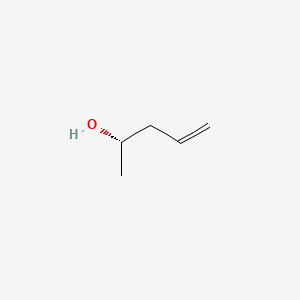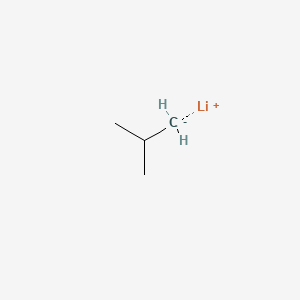
4-甲基吗啉N-氧化物一水合物
描述
4-Methylmorpholine N-oxide monohydrate is used as a solvent to prepare cellulose fibers. It is an oxidant and involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols . It is also involved in ruthenium catalyzed oxidation of alcohols to aldehydes and ketones .
Synthesis Analysis
The synthesis of N-methylmorpholine N-oxide by oxidation of N-methylmorpholine with hydrogen peroxide was implemented in a microstructured reactor for increased safety and larger-scale applications . 4-Methylmorpholine N-oxide solution can be used to oxidize activated primary halides to aldehydes and secondary halides to ketones .Molecular Structure Analysis
The molecular formula of 4-Methylmorpholine N-oxide monohydrate is C5H11NO2•H2O . The molecular weight is 135.16 .Chemical Reactions Analysis
4-Methylmorpholine N-oxide (NMO) is widely used as a co-oxidant to regenerate osmium tetroxide (OsO4) catalyst during dihydroxylation of alkenes . It is also involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols .Physical And Chemical Properties Analysis
4-Methylmorpholine N-oxide monohydrate has a melting point of 71-75 °C . It is soluble in water .科学研究应用
酮的氰硅烷化反应催化剂
4-甲基吗啉N-氧化物一水合物作为酮的氰硅烷化反应的非金属催化剂,该反应是有机合成中生产各种精细化学品的重要反应 .
不对称双羟基化反应的共氧化剂
它被用作离子液体中Sharpless不对称双羟基化的共氧化剂。 该过程对于在分子中引入手性至关重要,这在药物合成中是一个重要的方面 .
莱赛尔工艺中的溶剂
该化合物在莱赛尔工艺中用作溶剂,以生产天丝纤维,这是一种用于纺织品的生物降解和可持续材料 .
烯烃的氧化
它用于烯烃的催化OsO4氧化生成顺式-1,2-二醇,这是有机合成中的宝贵中间体 .
醇的氧化
4-甲基吗啉N-氧化物一水合物参与钌催化的醇氧化生成醛和酮,这是化学制造中的基本转化 .
过渡金属纳米粒子的生成
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
4-Methylmorpholine N-oxide monohydrate plays a significant role in biochemical reactions, primarily as an oxidizing agent. It is commonly used in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . Additionally, it is involved in the selective oxidation of sulfides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. For instance, it acts as a co-oxidant in the Sharpless asymmetric dihydroxylation, a reaction that is crucial for the synthesis of chiral diols .
Cellular Effects
4-Methylmorpholine N-oxide monohydrate influences various cellular processes, particularly in the context of its use as a solvent for cellulose. It has been shown to break the hydrogen bonding network that keeps cellulose insoluble in water and other solvents . This property is utilized in the lyocell process to produce cellulose fibers. The compound’s ability to dissolve cellulose also extends to its effects on scleroproteins found in animal tissue, where it disrupts the hydrogen bonds of amides . These interactions can influence cell signaling pathways and gene expression, although specific studies on these effects are limited.
Molecular Mechanism
At the molecular level, 4-Methylmorpholine N-oxide monohydrate exerts its effects through its strong polar and energy-rich N–O bonds . These bonds break the complex hydrogen bond network of cellulose, establishing solvent–solute hydrogen bonds that eventually lead to cellulose dissolution . The compound also acts as an oxidant in various catalytic reactions, such as the oxidation of alcohols to aldehydes and ketones in the presence of ruthenium catalysts . These oxidation reactions are facilitated by the compound’s ability to donate oxygen atoms, thereby altering the oxidation state of the substrates involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylmorpholine N-oxide monohydrate can change over time due to its stability and degradation properties. The compound is known to be hygroscopic and should be stored in a cool place with the container tightly closed to maintain its stability . At temperatures above 80°C, mixtures of cellulosic pulps and 4-Methylmorpholine N-oxide monohydrate form a viscous dope that can be spun into fibers . Over time, the viscosity of these mixtures decreases with increased temperature, indicating changes in the compound’s physical properties.
Dosage Effects in Animal Models
The effects of 4-Methylmorpholine N-oxide monohydrate vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that the compound can act as a co-oxidant in various biochemical reactions . High doses of the compound may lead to toxic or adverse effects, particularly due to its strong oxidizing properties. Detailed studies on the threshold effects and toxicity in animal models are needed to provide a comprehensive understanding.
Metabolic Pathways
4-Methylmorpholine N-oxide monohydrate is involved in several metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as osmium tetroxide and ruthenium catalysts to facilitate the oxidation of olefins and alcohols . These interactions can affect metabolic flux and metabolite levels, although specific studies on these effects are limited.
Transport and Distribution
Within cells and tissues, 4-Methylmorpholine N-oxide monohydrate is transported and distributed based on its solubility properties. The compound is soluble in water, which facilitates its transport within aqueous environments . It may interact with transporters or binding proteins that influence its localization and accumulation within cells. Detailed studies on its transport mechanisms are needed to provide a comprehensive understanding.
Subcellular Localization
The subcellular localization of 4-Methylmorpholine N-oxide monohydrate is influenced by its chemical properties and interactions with cellular components. The compound’s ability to dissolve cellulose and disrupt hydrogen bonds suggests that it may localize to areas with high concentrations of these biomolecules . Specific targeting signals or post-translational modifications that direct the compound to specific compartments or organelles have not been extensively studied.
属性
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601338654 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70187-32-5, 80913-66-2 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylmorpholine N-oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)





![(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1630951.png)




